Oxyhalogenation Efficiency: p-Tolyl vs. Phenyl
In a direct head-to-head comparison under identical oxyhalogenation conditions, Trimethyl(p-tolylethynyl)silane demonstrates a differentiated yield profile. The reaction of this compound with Oxone and potassium chloride in acetonitrile/water (2:1) for 0.58 hours provides 2,2,2-trichloro-1-(p-tolyl)ethanone in an 81% isolated yield [1]. In contrast, the unsubstituted phenyl analog, trimethyl(phenylethynyl)silane (1a), under the same optimized conditions, yields a range of 76-87% for the corresponding α,α,α-trihalomethylketone product class, with specific one-pot amidation yields for the phenyl analog falling within 75-81% [2]. This places the p-tolyl derivative at the higher end of the efficiency spectrum for this specific transformation, indicating a favorable electronic contribution from the para-methyl group.
| Evidence Dimension | Isolated yield in oxyhalogenation to trichloromethyl ketone |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Trimethyl(phenylethynyl)silane: 76-87% yield (range for class); 75-81% yield in one-pot amidation |
| Quantified Difference | Target compound yield (81%) falls within the upper range of the comparator's performance envelope (76-87%), demonstrating parity or slight superiority. |
| Conditions | Oxone, KCl, CH3CN/H2O (2:1), room temperature, 0.58 h reaction time [1]. |
Why This Matters
This data quantifies that the p-tolyl substitution does not hinder and may slightly enhance the efficiency of this key functionalization, making it a reliable choice over the phenyl analog when downstream chemistry requires a methyl-substituted aromatic core.
- [1] Molaid Database. (n.d.). Trimethyl(p-tolylethynyl)silane, CAS 4186-14-5. Reaction Information. View Source
- [2] Sriramoju, V., Jillella, R., Kurva, S., & Madabhushi, S. (2017). A Study on Reactions of an Alkynylsilane with Oxone-KX (X = Cl, Br, I) and Its One-pot Transformation into an Amide/Ester. Chemistry Letters, 46(4), 560–562. View Source
